4-Hydroxycyclohexyl 4-methylbenzenesulfonate

概述

描述

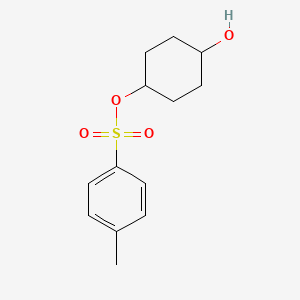

4-Hydroxycyclohexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.35 g/mol. It belongs to the class of sulfonates and is characterized by its white crystalline appearance

准备方法

Synthetic Routes and Reaction Conditions

4-Hydroxycyclohexyl 4-methylbenzenesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexane-1,4-diol with 4-methylbenzenesulfonyl chloride in the presence of pyridine and chloroform . The reaction mixture is cooled to 0°C and stirred for 18 hours at room temperature. Upon completion, the mixture is acidified with hydrochloric acid and extracted with ethyl acetate. The organic layer is then washed, dried, and purified by silica gel chromatography to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through advanced purification techniques and controlled reaction environments.

化学反应分析

Types of Reactions

4-Hydroxycyclohexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Reduction Reactions: Reduction can lead to the formation of cyclohexyl derivatives.

Common Reagents and Conditions

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various esters or ethers, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives.

科学研究应用

Pharmaceuticals

4-Hydroxycyclohexyl 4-methylbenzenesulfonate has garnered attention as an intermediate in drug synthesis. Its unique structural features may enhance the efficacy of active pharmaceutical ingredients (APIs). Notably, it has been investigated for its potential role in treating conditions related to serotonin receptor modulation, such as anxiety disorders and depression .

Case Study: Antidepressant Development

A study highlighted the efficacy of compounds similar to this compound in modulating serotonin receptors, which are crucial in the treatment of mood disorders. The compound's ability to influence these receptors suggests its utility in developing novel antidepressants .

Materials Science

The compound's reactivity due to the hydroxyl and sulfonate groups makes it valuable in materials science, particularly in the synthesis of polymers and coatings. Its properties can be exploited to create materials with enhanced durability and chemical resistance.

Case Study: Polymer Synthesis

Research demonstrated that incorporating this compound into polymer matrices improved their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxycyclohexyl benzenesulfonate | Hydroxyl group on cyclohexane | Potentially lower toxicity |

| (1R,2R)-2-Hydroxycyclohexyl 4-methylbenzenesulfonate | Stereochemistry variant | Different biological activity |

| p-Toluenesulfonic acid | Simple sulfonic acid | Strong acid, used as a catalyst |

This table illustrates how structural variations among related compounds can lead to distinct biological activities and applications, underscoring the versatility of this compound.

作用机制

The mechanism of action of 4-Hydroxycyclohexyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyl group and sulfonate moiety play crucial roles in its reactivity and binding affinity. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes, making it valuable in biochemical and pharmacological studies.

相似化合物的比较

Similar Compounds

- Cyclohexyl 4-methylbenzenesulfonate

- 4-Hydroxycyclohexyl benzenesulfonate

- 4-Methylcyclohexyl 4-methylbenzenesulfonate

Uniqueness

4-Hydroxycyclohexyl 4-methylbenzenesulfonate stands out due to its specific structural features, such as the presence of both a hydroxyl group and a sulfonate group on the cyclohexyl ring. This unique combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.

生物活性

4-Hydroxycyclohexyl 4-methylbenzenesulfonate (CAS Number: 92121-36-3) is a compound that has garnered attention in the fields of chemistry and biology due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound consists of a cyclohexyl ring substituted with a hydroxyl group and a sulfonate group attached to a methylbenzene moiety. This unique combination of functional groups contributes to its reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group enhances its binding affinity, while the sulfonate moiety can modulate enzyme activity and influence signal transduction pathways. Notably, the compound has been shown to affect metabolic pathways, making it valuable in biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Modulation : The compound can modulate the activity of specific enzymes, impacting metabolic processes.

- Neuroprotective Effects : Studies suggest potential neuroprotective properties, which may be beneficial in treating neurodegenerative conditions .

- Antiproliferative Activity : It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines .

Case Studies

- Neuroprotection :

-

Enzyme Interaction :

- Research demonstrated that this compound interacts with specific enzymes involved in metabolic pathways, leading to altered enzymatic activity which could be harnessed for drug development.

Comparative Analysis

The following table summarizes the comparative biological activities of similar compounds:

| Compound Name | Enzyme Modulation | Neuroprotective Activity | Antiproliferative Activity |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Cyclohexyl 4-methylbenzenesulfonate | Moderate | No | Limited |

| 4-Hydroxycyclohexyl benzenesulfonate | Yes | Limited | Yes |

常见问题

Q. Basic: What are the standard synthetic routes for 4-hydroxycyclohexyl 4-methylbenzenesulfonate, and how can purity be optimized?

The compound is synthesized via esterification of 4-hydroxycyclohexanol with 4-methylbenzenesulfonyl chloride (tosyl chloride). A typical procedure involves:

- Dissolving 4-hydroxycyclohexanol in anhydrous dichloromethane or pyridine under inert atmosphere.

- Adding tosyl chloride dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

- Quenching the reaction with ice-water, extracting the organic layer, and purifying via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Key considerations : Excess tosyl chloride and base (e.g., pyridine) ensure complete conversion. Purity (>95%) is confirmed by HPLC or GC-MS, with residual solvents removed via vacuum distillation .

Q. Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : H NMR (CDCl) shows distinct signals for the cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), aromatic tosyl protons (δ 7.3–7.8 ppm, doublets), and hydroxyl protons (broad, δ ~2.5 ppm if unexchanged). C NMR confirms the sulfonate ester carbonyl at δ ~145 ppm.

- IR : Strong S=O stretching vibrations at 1170 cm and 1360 cm.

- Mass Spectrometry : ESI-MS typically displays [M+H] at m/z 284.1.

- HPLC : Reverse-phase C18 columns (acetonitrile/water, 70:30) with UV detection at 254 nm validate purity .

Q. Advanced: How can regioselectivity challenges during synthesis be addressed, particularly in controlling the position of the hydroxy group on the cyclohexyl ring?

Regioselectivity depends on the stereoelectronic environment and reaction conditions:

- Steric effects : Bulky bases (e.g., DMAP) favor tosylation at the less hindered equatorial hydroxy position.

- Temperature : Lower temperatures (0–5°C) minimize epimerization.

- Pre-functionalization : Protecting the hydroxy group with TBSCl before tosylation can direct reactivity. Post-synthesis deprotection (e.g., TBAF) yields the desired isomer.

Validation : X-ray crystallography or NOESY NMR confirms regiochemical outcomes .

Q. Advanced: What experimental strategies are recommended to assess the hydrolytic stability of this sulfonate ester under physiological conditions?

- Kinetic studies : Incubate the compound in buffered solutions (pH 2–9) at 37°C. Sample aliquots at intervals (0, 6, 12, 24 h) and analyze via LC-MS to quantify hydrolysis products (e.g., 4-methylbenzenesulfonic acid and 4-hydroxycyclohexanol).

- Enzymatic hydrolysis : Use human hepatocyte models (e.g., pooled cryopreserved hepatocytes in Kreb’s buffer) to simulate metabolic degradation. Quench reactions with acetonitrile and monitor metabolites .

Q. Advanced: How should researchers resolve discrepancies in reported reaction yields across studies?

Common factors causing variability include:

- Reagent purity : Impurities in tosyl chloride (>98% purity required) or solvents (anhydrous conditions).

- Workup protocols : Incomplete extraction or inefficient recrystallization.

- Catalysts : Trace base (e.g., triethylamine) or phase-transfer agents (e.g., tetrabutylammonium bromide) may improve yields.

Mitigation : Replicate conditions from high-yield studies (e.g., 24-hour reaction time, rigorous exclusion of moisture) and validate via independent analytical methods .

Q. Advanced: What methodologies are suitable for probing the biological interactions of this compound, particularly in drug discovery contexts?

- Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes (e.g., esterases) or receptors.

- Cellular uptake studies : Radiolabel the compound (e.g., C) and quantify intracellular accumulation in cancer cell lines (e.g., HepG2) via scintillation counting.

- Metabolite profiling : After hepatocyte incubation (as in ), identify phase I/II metabolites using high-resolution LC-QTOF-MS .

Q. Advanced: How can isotopic labeling (e.g., deuterium) elucidate the mechanistic pathways of this compound’s reactivity?

- Deuterium exchange : Synthesize deuterated analogs (e.g., D-cyclohexyl) to track hydrogen migration during hydrolysis via H NMR.

- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to distinguish between concerted (low KIE) and stepwise (high KIE) mechanisms.

- Applications : Clarify whether hydrolysis proceeds via SN1 (carbocation intermediate) or SN2 (backside attack) pathways .

属性

IUPAC Name |

(4-hydroxycyclohexyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4S/c1-10-2-8-13(9-3-10)18(15,16)17-12-6-4-11(14)5-7-12/h2-3,8-9,11-12,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDKSZWKVROYKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。